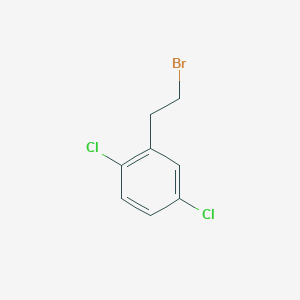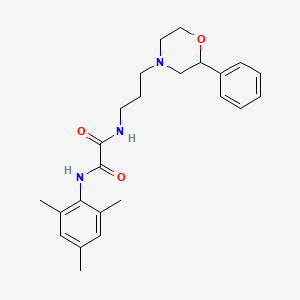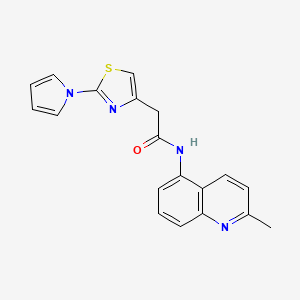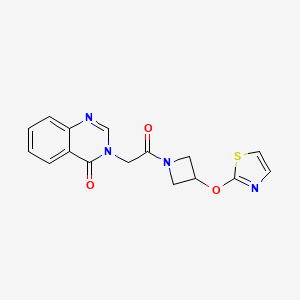
2-(2-Bromoethyl)-1,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-1,4-dichlorobenzene is a useful research compound. Its molecular formula is C8H7BrCl2 and its molecular weight is 253.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic Study
2-(2-Bromoethyl)-1,4-dichlorobenzene has been the subject of a comprehensive computational and spectroscopic study. This research provides insights into its vibrational properties, molecular geometry, and various chemical analyses such as NMR, NBO, and Natural Atomic Charge analyses. The molecule's electronic density, nonlinear optical properties, and quantum chemical descriptors have been thoroughly investigated (Vennila et al., 2018).
Catalytic Oxidation
Research has also been conducted on the catalytic oxidation of similar molecules, such as 1,2-dichlorobenzene, using various transition metal oxides. This study provides insights into the reactivity and potential catalytic applications of related dichlorobenzene compounds, which can be relevant for understanding the catalytic behavior of this compound (Krishnamoorthy et al., 2000).
Heat Capacities and Densities
The heat capacities and densities of similar compounds, like dichlorobenzene and bromochlorobenzene, have been measured. These studies contribute to a better understanding of the thermodynamic properties of halogenated benzenes, which may be applicable to this compound (Góralski & Piekarski, 2007).
Polyaza Macrocycles Synthesis
Research on palladium-catalyzed amination using compounds like 2-bromo-1,3-dichlorobenzene has led to the formation of polyaza macrocycles. This can provide a foundation for understanding how this compound might behave in similar synthetic pathways (Averin et al., 2009).
Catalytic Destruction Studies
Studies on the catalytic destruction of compounds like 1,2-dichlorobenzene over zeolites can be relevant to understanding how this compound might interact with catalysts in environmental or industrial processes (Taralunga et al., 2006).
Sonolytic Degradation
The sonolytic degradation of halogenated organic compounds in aqueous solutions, such as chlorobenzenes and bromobenzenes, offers insights into potential environmental applications for the degradation of related compounds like this compound (Okuno et al., 2000).
作用機序
Target of Action
Similar compounds have been known to interact with enzymes such as chymotrypsin-like elastase family member 1 . The role of these enzymes is crucial in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
It is known that benzylic halides, such as 2-(2-bromoethyl)-1,4-dichlorobenzene, typically undergo nucleophilic substitution reactions . In these reactions, the bromine atom attached to the benzylic carbon is replaced by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It is known that benzylic halides can participate in suzuki–miyaura coupling reactions , which are widely used in organic synthesis. This reaction involves the cross-coupling of an organoboron compound with a halide using a palladium catalyst .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, affecting their bioavailability and overall effect.
特性
IUPAC Name |
2-(2-bromoethyl)-1,4-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFNBUBDSWRSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40173-98-6 |
Source


|
| Record name | 2-(2-bromoethyl)-1,4-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)


![[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2606418.png)
![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)
![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)
![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)


![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)
